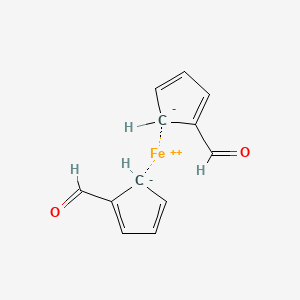

1,1'-Diformylferrocen

Description

Significance of the Ferrocene (B1249389) Framework in Advanced Chemical Research

The discovery of ferrocene in 1951 is widely considered a landmark event that catalyzed the rapid expansion of organometallic chemistry. wikipedia.orgmagritek.com The ferrocene unit imparts remarkable stability, stemming from its "sandwich" structure where the iron atom is bonded to the pi systems of two cyclopentadienyl (B1206354) anions. magritek.com This arrangement leads to a molecule that is thermally stable, often up to 400 °C, and resistant to air, water, and strong bases. wikipedia.org

A key characteristic of the ferrocene framework is its rich and reversible redox chemistry. acs.org The iron center can undergo a one-electron oxidation to form the stable ferrocenium (B1229745) cation, a process that is electrochemically reversible. wikipedia.orgacs.org This property is fundamental to its application in electrochemical sensors, redox-active polymers, and as a standard in electrochemical measurements. acs.orgnih.gov Furthermore, the cyclopentadienyl rings exhibit aromatic character, allowing for a wide range of electrophilic substitution reactions, which facilitates the introduction of various functional groups and the synthesis of a vast library of ferrocene derivatives. wikipedia.orgscience.gov These derivatives have found applications in catalysis, materials science, and medicinal chemistry. biomedpharmajournal.orgresearchgate.net

Role of Dialdehyde (B1249045) Functionality in Diverse Synthetic Pathways and Functional Material Design

The presence of two aldehyde groups in 1,1'-diformylferrocene opens up a vast landscape of synthetic possibilities. Aldehydes are highly versatile functional groups that can participate in a wide array of chemical transformations, including condensation reactions, oxidations, reductions, and carbon-carbon bond-forming reactions. The dialdehyde nature of 1,1'-diformylferrocene allows for the construction of symmetrical and unsymmetrical molecules, polymers, and supramolecular assemblies. acs.orgresearchgate.net

This dual reactivity is instrumental in the design of functional materials. For instance, the aldehyde groups can react with amines to form Schiff bases, which are precursors to various ligands, polymers, and macrocycles. acs.orgresearchgate.net These reactions are fundamental to the development of chemosensors, where the binding of a specific analyte to the Schiff base ligand can induce a detectable change in the electrochemical or optical properties of the ferrocene core. researchgate.net The ability of dialdehydes to act as cross-linking agents is also crucial in modifying the properties of biopolymers and other materials, enhancing their mechanical strength and thermal stability. mdpi.comtandfonline.com

Historical Context and Evolution of Research Trajectories for 1,1'-Diformylferrocene

Following the initial discovery and characterization of ferrocene, the exploration of its derivatives began almost immediately. biomedpharmajournal.org The synthesis of 1,1'-diformylferrocene provided chemists with a valuable disubstituted ferrocene building block. Early research focused on its fundamental reactivity, exploring reactions such as the Cannizzaro reaction, Wittig reaction, and various condensation reactions. researchgate.net

Over time, the research focus has shifted towards harnessing the unique combination of the ferrocene core and the dialdehyde groups for specific applications. A significant research trajectory has been its use in the synthesis of complex ligands for coordination chemistry and asymmetric catalysis. acs.orgresearchgate.net The ability to create rigid and sterically defined structures around the ferrocene scaffold has been particularly valuable in designing catalysts for enantioselective transformations. researchgate.net

Another major area of evolution has been the incorporation of 1,1'-diformylferrocene into polymers and supramolecular structures. nih.govwikipedia.org The predictable geometry and the reactive aldehyde groups make it an ideal monomer for the synthesis of redox-active polymers with potential applications in coatings, sensors, and drug delivery. nih.govwikipedia.org In supramolecular chemistry, it serves as a versatile component for constructing intricate architectures through hydrogen bonding and other non-covalent interactions. nih.gov The ongoing research continues to explore new synthetic methodologies and applications, solidifying the position of 1,1'-diformylferrocene as a cornerstone of modern organometallic and materials chemistry. acs.orgresearchgate.net

Interactive Data Table: Properties of 1,1'-Diformylferrocene

| Property | Value |

| Chemical Formula | C12H10FeO2 |

| Molar Mass | 242.06 g/mol |

| Appearance | Orange to red crystalline solid |

| Melting Point | 151-156 °C |

| Solubility | Insoluble in water, soluble in many organic solvents |

Note: The data in this table is compiled from various sources and may have slight variations.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H10FeO2 |

|---|---|

Molecular Weight |

242.05 g/mol |

IUPAC Name |

cyclopenta-1,3-diene-1-carbaldehyde;iron(2+) |

InChI |

InChI=1S/2C6H5O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-5H;/q2*-1;+2 |

InChI Key |

SAFRFSWGAIUFAY-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1C=CC=C1C=O.[CH-]1C=CC=C1C=O.[Fe+2] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1 Diformylferrocene and Its Chemical Derivatives

Direct Formylation and Analogous Synthetic Procedures

The introduction of formyl groups onto the cyclopentadienyl (B1206354) (Cp) rings of ferrocene (B1249389) is a fundamental step in accessing a wide array of more complex molecules. Methodologies range from direct, one-pot procedures to more controlled, multi-step sequences.

A highly efficient and widely adopted method for the synthesis of 1,1'-diformylferrocene involves the direct dilithiation of ferrocene, followed by quenching with a suitable formylating agent. The use of tetramethylethylenediamine (TMEDA) is crucial for forming the 1,1'-dilithioferrocene-TMEDA complex, which ensures disubstitution across both Cp rings.

A typical one-pot procedure involves treating ferrocene with n-butyllithium (n-BuLi) in the presence of TMEDA in a non-polar solvent like hexane. thieme-connect.de This results in the precipitation of the 1,1'-dilithioferrocene-TMEDA complex. After removing the supernatant, the complex is redissolved in an ethereal solvent such as tetrahydrofuran (B95107) (THF) and cooled to a low temperature (-78 °C). thieme-connect.de The lithiated intermediate is then reacted with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). researchgate.net Subsequent aqueous workup and purification by column chromatography yield the desired 1,1'-diformylferrocene as a dark red solid. This one-pot method is notable for its high yields, which can reach up to 80%. thieme-connect.de

| Reactant/Reagent | Function | Typical Conditions | Ref. |

| Ferrocene | Starting Material | - | thieme-connect.de |

| n-Butyllithium (n-BuLi) | Lithiating Agent | ~2.2 equivalents | thieme-connect.de |

| TMEDA | Chelating Agent | ~2.4 equivalents | thieme-connect.de |

| Hexane | Solvent for Lithiation | Room temperature, 12 h | thieme-connect.de |

| THF | Solvent for Formylation | -78 °C | thieme-connect.de |

| DMF | Formylating Agent | Quench at low temperature | researchgate.net |

While one-pot dilithiation is highly effective, multi-step routes offer alternative pathways to 1,1'-diformylferrocene, often starting from other mono- or disubstituted ferrocenes.

The Vilsmeier-Haack reaction, which uses a reagent formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a classic method for formylating electron-rich aromatic compounds, including ferrocene. chemistrysteps.comorganic-chemistry.orgwikipedia.org Applying this reaction to ferrocene typically yields mono-formylferrocene. However, introducing a second formyl group onto the other ring via a subsequent Vilsmeier-Haack reaction is challenging because the first electron-withdrawing formyl group deactivates the ferrocene nucleus towards further electrophilic substitution.

A more practical multi-step approach involves starting with a different 1,1'-disubstituted precursor. For example, large-scale syntheses of 1,1'-ferrocenedicarboxylic acid have been developed, which can then be converted to a variety of derivatives. acs.org This dicarboxylic acid can serve as a key intermediate, which can be transformed through several steps into 1,1'-diformylferrocene, providing a controlled, albeit longer, synthetic route compared to direct formylation. Another example involves the formylation of other disubstituted ferrocenes, such as ansa ijpcbs.com-ferrocene (a bridged ferrocenophane), which yields separable 1,3- and 1,2-ansa-ferrocene aldehydes.

Optimized One-Pot Synthetic Routes (e.g., from Dilithioferrocene-TMEDA Complex)

Selective Functionalization Strategies and Derivatization

The two aldehyde functionalities of 1,1'-diformylferrocene are gateways to a vast range of chemical derivatives. The compound serves as a versatile building block for synthesizing complex ligands, polymers, and molecules with specific electronic or medicinal properties.

Reductive amination of 1,1'-diformylferrocene is a powerful strategy for producing a diverse family of nitrogen-containing ferrocene derivatives. The choice of reducing agent is critical as it allows for selective synthesis of different product classes. researchgate.netacs.org

Using a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) in reactions with primary or secondary amines leads to the formation of tertiary (ferrocenylmethyl)amines. researchgate.netacs.org When diamines are used, this method can be employed to construct [2+2] macrocyclic compounds or azaferrocenophanes.

Conversely, employing a stronger reducing agent such as lithium aluminium hydride (LiAlH₄) results in the formation of (iminomethyl)ferrocenes and secondary (ferrocenylmethyl)amines. researchgate.netacs.org These optimized one- or two-step protocols are highly efficient, with isolated yields often ranging from 65% to 97%. researchgate.net

| Reducing Agent | Reactant Type | Product Type | Ref. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Primary/Secondary Amines, Diamines | Tertiary (ferrocenylmethyl)amines, Azaferrocenophanes | researchgate.netacs.org |

| Lithium Aluminium Hydride (LiAlH₄) | Primary/Secondary Amines | (Iminomethyl)ferrocenes, Secondary (ferrocenylmethyl)amines | researchgate.netacs.org |

The Wittig reaction provides a reliable method for converting the aldehyde groups of 1,1'-diformylferrocene into carbon-carbon double bonds, yielding olefinic derivatives. tu-chemnitz.de This reaction involves treating the dialdehyde (B1249045) with a phosphorus ylide, typically generated in situ from a phosphonium (B103445) salt and a strong base. For instance, the reaction of 1,1'-diformylferrocene with p-iodobenzyltriphenylphosphonium ylide produces (E,E)-1,1'-bis(p-iodophenyl)ethenyl ferrocene. researchgate.net These vinyl-ferrocene compounds can serve as precursors for further functionalization. For example, subsequent palladium-catalyzed cross-coupling reactions can convert the iodo-aryl groups into more complex structures, including alkynyl derivatives. researchgate.net

Introducing substituents adjacent to the existing formyl groups (at the 2,2'-positions) requires a sophisticated, multi-step strategy involving protection and directed metallation. Direct deprotonation (lithiation) ortho to a formyl group is not feasible due to the reactivity of the aldehyde.

The established method involves first protecting the two aldehyde functionalities as acetals, for example by reacting 1,1'-diformylferrocene with a diol like 1,3-propanediol (B51772) to form 1,1'-di(1,3-dioxan-2-yl)ferrocene. researchgate.nettu-chemnitz.de This protected intermediate can then undergo selective ortho-lithiation using a strong base like tert-butyllithium (B1211817) (t-BuLi). The resulting lithiated species can be trapped with an electrophile. tu-chemnitz.de If DMF is used as the electrophile, new formyl groups are introduced at the ortho positions. A final deprotection step, typically under acidic conditions, removes the acetal (B89532) groups to regenerate the aldehydes. tu-chemnitz.de This powerful sequence allows for the synthesis of highly functionalized derivatives such as 1,1',2-triformylferrocene and 1,1',2,2'-tetraformylferrocene. researchgate.nettu-chemnitz.de

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon bonds in modern organic synthesis. nih.govlibretexts.orgrsc.org These methods offer mild reaction conditions and high functional group tolerance, making them suitable for the functionalization of sensitive organometallic compounds like 1,1'-diformylferrocene. Key examples of such reactions include the Suzuki, Heck, and Sonogashira couplings. libretexts.orgfiveable.mewikipedia.orgwikipedia.orglibretexts.org

The Suzuki-Miyaura coupling reaction, which couples organoboronic acids with organic halides, has been utilized for the synthesis of aryl-substituted ferrocene derivatives. torontomu.caorganic-chemistry.orgresearchgate.net For instance, 1,1'-ferrocene diboronic acid can be reacted with various aryl halides in the presence of a palladium catalyst, such as PdCl2(dppf), to yield mono- or bis-aryl-substituted ferrocenes. torontomu.ca This methodology allows for the introduction of a wide range of aryl groups onto the ferrocene core, enabling the fine-tuning of its electronic and steric properties.

The Heck reaction , involving the coupling of an unsaturated halide with an alkene, provides a route to vinyl-substituted ferrocenes. wikipedia.orgmdpi.comorganic-chemistry.org While direct examples with 1,1'-diformylferrocene are less common, the general applicability of the Heck reaction to aryl halides suggests its potential for modifying halogenated derivatives of 1,1'-diformylferrocene. rug.nl The reaction typically employs a palladium catalyst and a base to facilitate the formation of a new carbon-carbon double bond. wikipedia.org

The Sonogashira coupling reaction is a powerful method for forming C(sp2)–C(sp) bonds by coupling terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction, co-catalyzed by palladium and copper, has been instrumental in synthesizing ferrocene derivatives containing alkynyl functionalities. libretexts.org These alkynyl-substituted ferrocenes are valuable precursors for more complex structures and materials with interesting photophysical and electronic properties.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Ferrocene Derivatives

| Reaction Type | Reactants | Catalyst System | Bond Formed | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboronic acid + Organic halide | Pd(0) catalyst (e.g., Pd(PPh3)4), Base | C(sp2)-C(sp2) | Mild conditions, high functional group tolerance, commercial availability of reagents. researchgate.netbeilstein-journals.org |

| Heck Reaction | Alkene + Unsaturated halide/triflate | Pd(0) catalyst, Base | C=C | Forms substituted alkenes, good stereoselectivity. wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | Terminal alkyne + Aryl/vinyl halide | Pd(0) catalyst, Cu(I) co-catalyst, Base | C(sp2)-C(sp) | Synthesis of conjugated enynes and arylalkynes. wikipedia.orglibretexts.org |

Condensation Reactions for Schiff Bases and Hydrazone Derivatives

The aldehyde functionalities of 1,1'-diformylferrocene are highly reactive towards nucleophiles, making condensation reactions a straightforward method for synthesizing a wide variety of derivatives. The reaction with primary amines yields Schiff bases (imines), while reaction with hydrazines or hydrazides produces hydrazones. researchgate.netresearchgate.netscispace.comlibretexts.org These reactions typically proceed via nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. libretexts.org

Schiff bases derived from 1,1'-diformylferrocene are synthesized by the condensation of the dialdehyde with two equivalents of a primary amine. researchgate.netscispace.com These reactions are often catalyzed by an acid and can be driven to completion by removing the water formed, for example, by using a Dean-Stark apparatus. umsystem.edu The resulting bis(imine) ferrocene derivatives are versatile ligands in coordination chemistry and building blocks for supramolecular structures.

Hydrazone derivatives are similarly prepared through the condensation of 1,1'-diformylferrocene with hydrazine (B178648) or its substituted derivatives, such as hydrazides. nih.govnih.govresearchgate.net These compounds are of significant interest due to their potential biological activities and their role as intermediates in the synthesis of other heterocyclic compounds. nih.govnih.govmdpi.com The reaction is generally facile and results in the formation of stable, often crystalline, products. researchgate.net

Table 2: Synthesis of Schiff Base and Hydrazone Derivatives from 1,1'-Diformylferrocene

| Derivative Type | Reactant | General Reaction Conditions | Product Functional Group | Reference |

|---|---|---|---|---|

| Schiff Base | Primary Amine (R-NH2) | Acid catalysis, removal of water | C=N-R | researchgate.netscispace.com |

| Hydrazone | Hydrazine (H2N-NH2) or Hydrazide (R-CO-NHNH2) | Typically refluxing in a suitable solvent like ethanol | C=N-NH2 or C=N-NH-CO-R | nih.govresearchgate.netmdpi.com |

Sustainable and Solvent-Free Synthetic Approaches

In recent years, there has been a growing emphasis on developing sustainable and environmentally friendly synthetic methods. For the synthesis of 1,1'-diformylferrocene derivatives, mechanochemistry and solid-state reactions have emerged as promising alternatives to traditional solution-based methods.

Mechanochemical Synthesis of Organometallic Macromolecules

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or minimal-solvent approach to synthesis. rsc.org This technique has been successfully applied to the synthesis of ferrocene-containing macromolecules. duke.eduresearchgate.net For instance, grinding 1,1'-diformylferrocene with diamines can lead to the formation of poly(ferrocenylene imine)s in a rapid and efficient manner, often with higher yields and purity compared to solution-based methods. rsc.org The mechanical energy provided by grinding or milling facilitates the reaction between the solid reactants, eliminating the need for bulk solvents and simplifying product isolation. rsc.orgacs.org

Solid-State Reactions Utilizing Solid Supports (e.g., Rice Husk Ash, Redmud)

Solid-state reactions, where the reactants are mixed in the absence of a solvent, can be facilitated by the use of solid supports. These supports can act as catalysts or simply as a medium to disperse the reactants and enhance their reactivity. While specific examples for 1,1'-diformylferrocene are emerging, the use of industrial byproducts like rice husk ash and red mud as catalysts or supports in organic synthesis is a growing field. mdpi.comnih.govmdpi.comdtu.dk Red mud, with its high content of iron oxides, can potentially catalyze oxidation or condensation reactions. mdpi.comnih.gov Rice husk ash, a source of silica (B1680970), can be functionalized to create supported catalysts for various transformations. mdpi.com These materials offer a low-cost and sustainable option for developing new synthetic methodologies.

Synthesis of Symmetrically and Unsymmetrically Substituted Ferrocene Derivatives

The functionalization of 1,1'-diformylferrocene can lead to either symmetrically or unsymmetrically substituted derivatives, depending on the reaction conditions and the stoichiometry of the reagents.

Symmetrically substituted ferrocene derivatives are typically obtained when 1,1'-diformylferrocene is reacted with an excess of a single reagent, leading to the modification of both cyclopentadienyl rings in an identical manner. researchgate.net For example, the condensation with two equivalents of the same primary amine yields a symmetrical bis(Schiff base). researchgate.net Similarly, palladium-catalyzed cross-coupling reactions with an excess of an arylboronic acid can lead to the formation of 1,1'-diarylferrocenes. torontomu.ca

Unsymmetrically substituted ferrocene derivatives , where the two cyclopentadienyl rings bear different substituents, are more challenging to synthesize but offer greater control over the final molecular architecture. researchgate.netrsc.orgorganic-chemistry.org One approach involves a stepwise functionalization. For instance, one aldehyde group of 1,1'-diformylferrocene can be selectively reacted, followed by a different reaction on the remaining aldehyde group. Another strategy involves the reaction of 1,1'-diformylferrocene with a sub-stoichiometric amount of a reagent, leading to a statistical mixture of monosubstituted, disubstituted, and unreacted starting material, from which the desired unsymmetrical product must be separated. More controlled methods for achieving unsymmetrical substitution are an active area of research. nih.gov

Table 3: Comparison of Synthetic Strategies for Symmetrical and Unsymmetrical Ferrocene Derivatives

| Strategy | Description | Typical Outcome | Challenges |

|---|---|---|---|

| Symmetrical Substitution | Reaction of 1,1'-diformylferrocene with an excess of a single reagent. | Both cyclopentadienyl rings are functionalized identically. | Limited to symmetrical products. |

| Unsymmetrical Substitution | Stepwise functionalization or use of sub-stoichiometric amounts of reagents. | The two cyclopentadienyl rings bear different substituents. | Often requires careful control of reaction conditions and may involve challenging separations. researchgate.net |

Coordination Chemistry and Metallosupramolecular Architectures Based on 1,1 Diformylferrocene

Rational Design and Synthesis of Ferrocene-Derived Ligands

The strategic design of ligands derived from 1,1'-diformylferrocene allows for the fine-tuning of steric and electronic properties, which is crucial for their subsequent coordination behavior and the reactivity of the resulting metal complexes. numberanalytics.com The synthetic accessibility of this ferrocene (B1249389) derivative has facilitated the creation of a wide range of ligand systems, including those with hybrid donor atoms and heavier pnictogens.

P,N-Hybrid Ferrocene Ligands and Their Variants

The condensation of 1,1'-diformylferrocene with various amines and phosphines has proven to be a fruitful strategy for generating P,N-hybrid ligands. These ligands are of particular interest due to the combination of hard (nitrogen) and soft (phosphorus) donor sites, which can lead to unique coordination modes and catalytic activities. ias.ac.in For instance, the reaction of 1,1'-diformylferrocene with primary amines yields diimines, which can be further functionalized. A notable example involves the synthesis of ferrocene-based P,N ligands for use in asymmetric transfer hydrogenation. science.gov

Furthermore, Schiff base ligands, readily prepared from the condensation of 1,1'-diformylferrocene and primary amines, have been extensively used to create a variety of metal complexes. mdpi.com These reactions are often straightforward and yield multidentate ligands capable of coordinating to one or more metal centers. jocpr.com The resulting imine-based ligands have been shown to form stable complexes with a range of transition metals. researchgate.net

Ligand Scaffolds Incorporating Pnictogens Beyond Phosphorus as Donor Sites

Recent research has expanded beyond traditional phosphorus-based ligands to include heavier pnictogen atoms such as arsenic (As), antimony (Sb), and bismuth (Bi). mdpi.comnih.gov This expansion allows for a systematic study of how the nature of the donor atom influences the properties of the resulting metal complexes. The synthesis of these ligands often involves the reaction of a lithiated ferrocene derivative with a pnictogen halide. For example, 1,1'-diarsanyl- and 1,1'-distibanylferrocenes have been synthesized and their coordination chemistry explored. mdpi.com The synthesis of a ferrocene phosphinostibine and its derivatives highlights the interest in these mixed pnictogen systems. nih.gov

The electronic and steric properties of these ligands are significantly different from their phosphine (B1218219) analogues, which can lead to novel reactivity and coordination geometries. nih.gov The decreasing E-E bond energies from phosphorus to bismuth present synthetic challenges but also offer opportunities for creating unique interpnictogen chains and clusters. uni-regensburg.de

Multidentate Ligand Systems for Transition Metal Coordination

1,1'-Diformylferrocene is an excellent platform for the construction of multidentate ligands, which can form multiple coordinate bonds with a central metal ion. savemyexams.com These ligands are crucial in the formation of stable and well-defined metallosupramolecular architectures. researchgate.net The synthesis of such ligands often involves multi-step reactions, starting with the functionalization of the aldehyde groups. For example, ferrocene-based multidentate ligands have been designed for crystal engineering, leading to the self-assembly of mixed-metal complexes. researchgate.net

The resulting complexes can exhibit a variety of geometries, from discrete molecules to extended coordination polymers. researchgate.net The design of these ligands can be tailored to control the nuclearity and dimensionality of the final metal assembly. The use of trisyl-based multidentate ligands has also been explored for the synthesis of unique transition-metal complexes. rsc.org

Complexation with Transition Metals

The coordination of ligands derived from 1,1'-diformylferrocene with various transition metals has led to the isolation and characterization of a plethora of novel complexes. The study of these complexes provides fundamental insights into their structural arrangements and the electronic interplay between the ligand and the metal center.

Structural Elucidation of Novel Metal Complexes

X-ray crystallography has been an indispensable tool for determining the solid-state structures of metal complexes derived from 1,1'-diformylferrocene-based ligands. These studies have revealed a wide range of coordination modes and geometries. For example, the structures of copper(II) and zinc(II) complexes with ferrocene-containing nitrogen ligands have been determined, providing insights into the metal-ligand bonding. researchgate.net Similarly, the crystal structures of palladium(II) complexes with P,N-containing ferrocene ligands have been elucidated. science.gov

The structural analysis of these complexes often reveals interesting features, such as the planarity of the ligand backbone and the specific bond lengths and angles around the metal center. mdpi.comijcce.ac.ir For instance, in some iron(II) complexes, the Fe-N and Fe-O bond lengths are comparable to those in other reported Fe(II) complexes. mdpi.com The coordination geometry can range from square planar and tetrahedral to octahedral, depending on the metal ion and the denticity of the ligand. mdpi.com

| Compound | Metal Center | Coordination Geometry | Key Structural Features | Reference |

| Cu(8a)22 | Cu(II) | Not specified | --- | researchgate.net |

| Cu(8c)2(CH3OH)22 | Cu(II) | Not specified | --- | researchgate.net |

| [Fe(H2tmidc)2(H2O)2]·2H2O | Fe(II) | Mononuclear | Fe-N: 2.1407(11) Å, Fe-O: 2.1031(11) Å, 2.1840(10) Å | mdpi.com |

| [(μ-1)PdCl2]2 | Pd(II) | Dimer | Ligand-bridged | science.gov |

| [FeL2(H2O)2]∙H2O | Fe(II) | Octahedral | --- | ijcce.ac.ir |

Influence of Ligand Electronic Properties on Metal Center Reactivity and Electron Density

The electronic properties of the ferrocene-based ligands have a profound impact on the reactivity and electron density of the coordinated metal center. numberanalytics.com The electron-donating or electron-withdrawing nature of the substituents on the ferrocene core can be tuned to modulate the electronic environment of the metal. nih.gov This, in turn, influences the redox properties of the complex and its catalytic activity.

Cyclic voltammetry is a key technique used to probe the electronic communication between the ferrocene unit and the metal center. researchgate.netacs.org For many of these complexes, reversible oxidation of the ferrocene moiety is observed, and the potential at which this occurs can provide information about the electron-donating ability of the ligand. acs.orgnih.gov For example, the introduction of electron-donating groups on the ferrocene ligand can lead to an increase in the electron density at the metal center, making it more susceptible to oxidation. mdpi.com Conversely, electron-withdrawing groups can stabilize the metal center in lower oxidation states. nih.gov DFT calculations have been employed to understand the electronic structure of these complexes and to rationalize the observed electrochemical behavior. researchgate.netnsf.gov

| Ligand System | Metal Center | Key Finding | Technique(s) | Reference |

| Ferrocene-containing nitrogen ligands | Zn(II), Ni(II) | Ionization occurs from a ferrocene unit. | Voltammetry, DFT | researchgate.net |

| Bis-ferrocenyl-pydinediimine | Mg, Zn, Fe, Co | Electronic coupling between ferrocenes is switched on upon metal binding. | Cyclic Voltammetry, UV-vis, DFT | nsf.gov |

| Ferrocenyl-containing Schiff base | Ni(II), Cu(II) | Interaction between ferrocene and the metal center established. | UV-vis, Electrochemistry | mdpi.com |

Formation of Supramolecular Coordination Assemblies

Self-Assembled Dimers and Oligomeric Structures

The condensation reactions of 1,1'-diformylferrocene and its derivatives serve as a powerful tool for creating discrete, well-defined dimers and oligomers. These assemblies are often held together by dynamic covalent bonds or strong non-covalent interactions, such as hydrogen bonding.

Reductive amination of 1,1'-diformylferrocene with various amines has been shown to produce a range of compounds, including diferrocenylamines and azaferrocenophanes. acs.org These reactions typically yield stable products in high yields and demonstrate the utility of the formyl groups in forming larger, multi-ferrocene systems. acs.org Another common reaction is the Knoevenagel condensation, for instance, with indolin-2-one, which leads to the formation of symmetrical 1,1'-disubstituted ferrocene derivatives. researchgate.net These products can exhibit intermolecular hydrogen bonding between the substituent units, further stabilizing the dimeric structure in the solid state. researchgate.net

Derivatives of 1,1'-diformylferrocene, such as 1,1'-ferrocenedicarboxylic acid, have been observed to form highly organized self-assembled structures. On gold surfaces, 1,1'-ferrocenedicarboxylic acid molecules arrange into dimer rows and distinct six-molecule (hexamer) clusters, primarily driven by hydrogen bonding between the carboxylic acid groups. aip.org Similarly, ferrocene derivatives featuring a pyrimidinedione unit form stable, non-covalent dimers in solution through hydrogen bonding, which facilitates strong electronic communication between the two ferrocene centers. miami.edu

The concept of intramolecular dimerization has also been realized. Starting from 1,1'-diformylferrocene, a 1,1'-bis(verdazyl)ferrocene diradical was synthesized. acs.org In the solid state, this molecule exhibits an intramolecular π-dimerization between the two verdazyl radical units, leading to strong antiferromagnetic coupling that renders the molecule diamagnetic at room temperature. acs.org

| Assembly Type | Precursor(s) | Key Reaction/Interaction | Resulting Structure | Ref. |

| Dimer | 1,1'-Diformylferrocene, Amines | Reductive Amination | Diferrocenylamines, Azaferrocenophanes | acs.org |

| Dimer | 1,1'-Diformylferrocene, Indolin-2-one | Knoevenagel Condensation | 3,3′-[(E,E)-ferrocene-1,1′-diyldimethylidyne]diindolin-2-one | researchgate.net |

| Dimer/Oligomer | 1,1'-Ferrocenedicarboxylic Acid | Hydrogen Bonding | Dimer rows and hexamer clusters on Au(111) | aip.org |

| Intramolecular Dimer | 1,1'-Bis(verdazyl)ferrocene (from 1,1'-diformylferrocene) | π-Stacking | Intramolecularly associated π-dimer | acs.org |

| Oligomer | 1,2-Diformylferrocene, Phosphonates | Horner–Wadsworth–Emmons (HWE) Reaction | Conjugated ferrocenyl-containing oligomers | researchgate.net |

Ferrocene-Containing Organic Cages and Macrocycles

The geometry of 1,1'-diformylferrocene makes it an ideal component for constructing three-dimensional molecular containers and large cyclic structures. The reaction of this dialdehyde (B1249045) with multitopic linkers, particularly trigonal amines, through dynamic covalent chemistry has proven to be a highly effective strategy for synthesizing ferrocene-containing organic cages.

It has been demonstrated that the [3+2] condensation of 1,1'-diformylferrocene with C3-symmetric aromatic amines readily and efficiently forms prismatic organic cages. rsc.org These structures consist of three ferrocene units acting as pillars, connected by two trigonal aromatic planes at the top and bottom. rsc.org The formation of these cages is often achieved through imine bond formation, a reversible reaction that allows for error correction and thermodynamic self-assembly into the most stable cage structure. rsc.orgrsc.org A noteworthy development in this area is the use of solvent-free mechanochemistry, which can dramatically accelerate the synthesis of these cages and related macrocycles, sometimes by a factor of over 200 compared to solution-based methods, while also being more environmentally friendly. rsc.orghhu.de

Beyond imine chemistry, other linkage strategies have been employed. A D3h-symmetry prismatic cage was synthesized using boronate ester linkages. rsc.org This was achieved through the condensation of a 1,1'-diboronated ferrocene derivative with a planar, trigonal alcohol (2,3,6,7,10,11-hexahydroxytriphenylene). rsc.org The resulting cage features three ferrocene units as the prismatic sides and two triphenylene (B110318) units as the triangular faces, with cyclic voltammetry studies confirming electronic communication between the ferrocene moieties. rsc.org

Ferrocene-containing macrocycles represent another significant class of supramolecular architectures. While various synthetic methods exist, those incorporating the 1,1'-ferrocene-diyl unit are of particular interest. whiterose.ac.uk "Shotgun" synthesis, a one-pot, multi-component approach, has been used to create a variety of ferrocene-embedded conjugated macrocycles, or "nanohoops". rsc.orgd-nb.info This method allows for the rapid generation of structural diversity. rsc.org The size of the resulting macrocycle has been shown to significantly influence its conformation, electronic structure, and photophysical properties. rsc.orgd-nb.info

| Architecture | Ferrocene Building Block | Linker/Co-reactant | Key Reaction/Linkage | Yield | Ref. |

| Prismatic Organic Cage | 1,1'-Diformylferrocene | C3-Symmetric Aromatic Amine | Imine Condensation | - | rsc.org |

| Prismatic Organic Cage | 1,1'-Diformylferrocene | Tris(4-aminophenyl)amine | Imine Condensation (Mechanochemical) | - | rsc.orgcrystallography.net |

| D3h-Symmetry Prismatic Cage | 1,1'-Ferrocenediboronic acid derivative | 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP) | Boronate Ester Formation | 68% | rsc.org |

| Conjugated Macrocycle | 1,1'-Diiodoferrocene | 1,3-Diethynylbenzene | Sonogashira/Ullmann-like Coupling | - | whiterose.ac.uk |

| Conjugated Nanohoop | - | - | "Shotgun" Synthesis | - | rsc.orgd-nb.info |

Electrochemical Behavior and Electron Transfer Dynamics in 1,1 Diformylferrocene Systems

Analysis of Redox Potentials and Reversibility of Ferrocenyl Units

The fundamental electrochemical response of ferrocene (B1249389) is a reversible one-electron oxidation of the iron(II) center to an iron(III) center, forming the ferrocenium (B1229745) cation. wikipedia.org This process is typically observed as a single pair of redox peaks in cyclic voltammetry. researchgate.net For 1,1'-diformylferrocene, the ferrocenyl units undergo a reversible one-electron oxidation-reduction process centered at each iron atom. researchgate.net

The redox potential of the ferrocene/ferrocenium (Fc/Fc+) couple is a key parameter, and for unsubstituted ferrocene, it occurs at approximately +0.4 V versus a saturated calomel (B162337) electrode (SCE). wikipedia.org However, the introduction of substituents on the cyclopentadienyl (B1206354) rings can significantly alter this potential. In the case of 1,1'-diformylferrocene, the two electron-withdrawing formyl groups shift the oxidation potential to more positive values compared to unsubstituted ferrocene. wikipedia.orgresearchgate.net This anodic shift is a direct consequence of the decreased electron density at the iron center, making it more difficult to oxidize. researchgate.net

Studies on various ferrocene derivatives have consistently shown that electron-withdrawing substituents increase the oxidation potential, while electron-donating groups decrease it. wikipedia.orgresearchgate.net The reversibility of the redox process is a hallmark of ferrocene chemistry and is generally maintained in its derivatives, including 1,1'-diformylferrocene, indicating that the molecule can withstand the changes upon oxidation and be reduced back to its original state. researchgate.netresearchgate.net

Table 1: Comparison of Redox Potentials for Ferrocene and a Substituted Derivative

| Compound | Substituent | Effect on Electron Density | Relative Oxidation Potential |

|---|---|---|---|

| Ferrocene | None | Reference | Baseline |

| 1,1'-Diformylferrocene | -CHO (x2) | Electron-withdrawing | More Positive (Anodic Shift) |

Impact of Substituents on Electrochemical Characteristics

The electronic properties of substituents play a crucial role in tuning the electrochemical characteristics of ferrocene derivatives. The formyl groups (-CHO) in 1,1'-diformylferrocene are strongly electron-withdrawing, which significantly impacts the redox potential. This effect can be quantified and predicted using Hammett constants, which provide a measure of the electron-donating or electron-withdrawing nature of a substituent. researchgate.net A linear correlation is often observed between the half-wave oxidation potentials of substituted ferrocenes and the Hammett constants of the substituents. researchgate.net

Table 2: Influence of Substituent Type on Ferrocene Redox Potential

| Substituent Type | Example | Electronic Effect | Impact on Oxidation Potential |

|---|---|---|---|

| Electron-donating | Methyl (-CH3) | Increases electron density on Cp rings | Decreases (shifts to more negative values) wikipedia.org |

| Electron-withdrawing | Formyl (-CHO) | Decreases electron density on Cp rings | Increases (shifts to more positive values) wikipedia.orgresearchgate.net |

| Electron-withdrawing | Carboxylic acid (-COOH) | Decreases electron density on Cp rings | Increases (shifts to more positive values) wikipedia.org |

Investigations of Intramolecular Electron Transfer Processes

In systems where multiple redox-active centers are present, such as in dimers or polymers of 1,1'-diformylferrocene derivatives, the possibility of intramolecular electron transfer arises. researchgate.net When two or more ferrocenyl units are linked together, their oxidation can occur in a stepwise manner, giving rise to mixed-valence species where one ferrocenyl unit is in the Fe(II) state and another is in the Fe(III) state. researchgate.net

The degree of electronic communication between the ferrocenyl units determines the stability and properties of these mixed-valence species. nih.gov If the units are electronically coupled, an intervalence charge transfer (IVCT) band may be observed in the near-infrared (NIR) region of the electronic spectrum. uni-konstanz.de The energy and intensity of this band provide information about the rate and mechanism of intramolecular electron transfer. researchgate.net For derivatives of 1,1'-diformylferrocene linked by conjugated spacers, the nature of the bridge significantly influences the extent of this electronic communication.

For instance, in a homo-coupled dimer of a 1-cyano-1'-ethynyl-ferrocene derivative, two consecutive redox processes were observed, indicating stepwise oxidation of the two ferrocenyl units. researchgate.net The separation between these redox potentials (ΔE) is a measure of the electronic interaction between the redox centers. researchgate.net Spectroelectrochemical studies on such systems can confirm the presence of mixed-valence species and classify them according to the Robin-Day classification system, which categorizes mixed-valence compounds based on the strength of the electronic interaction between the redox sites. researchgate.netnih.gov

Spectroelectrochemical Studies of Oxidation States and Charge Delocalization

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide detailed information about the electronic structure of molecules in different oxidation states. wikipedia.orgossila.com For 1,1'-diformylferrocene and its derivatives, UV-Vis-NIR spectroelectrochemistry is particularly useful for monitoring the changes in the electronic absorption spectrum as the ferrocenyl unit is oxidized. uni-konstanz.de

Upon oxidation of ferrocene to ferrocenium, the characteristic long-wavelength absorption bands of the neutral species disappear, and new bands associated with the ferrocenium cation appear. uni-konstanz.de In the case of 1,1'-diformylferrocene, the position and intensity of these bands are influenced by the formyl substituents. By applying a potential and recording the spectrum simultaneously, one can correlate the electrochemical event with specific changes in the electronic structure. nih.gov

These studies are also crucial for investigating charge delocalization in oxidized species. uni-konstanz.demdpi.com In mixed-valence systems derived from 1,1'-diformylferrocene, spectroelectrochemistry can be used to probe the extent to which the positive charge is shared between the ferrocenyl units. uni-konstanz.de The presence of an IVCT band is a direct spectroscopic signature of charge delocalization. uni-konstanz.de The analysis of this band, along with data from other techniques like EPR spectroscopy, can provide a comprehensive picture of the electronic structure and dynamics of these complex systems. uni-konstanz.degoettingen-research-online.de

Electrochemistry in Redox-Switchable Systems and Ion Carriers

The well-defined and reversible electrochemistry of ferrocene and its derivatives, including 1,1'-diformylferrocene, makes them excellent candidates for the construction of redox-switchable systems. wordpress.com In these systems, a change in the oxidation state of the ferrocenyl unit triggers a change in the properties or function of the molecule. wordpress.com For example, 1,1'-diformylferrocene can serve as a precursor for synthesizing ligands that can bind metal ions. nih.govresearchgate.net

The binding affinity of such a ligand for a metal ion can be modulated by the oxidation state of the ferrocene core. researchgate.net Oxidation of the ferrocene to the positively charged ferrocenium can lead to electrostatic repulsion with a bound metal cation, causing its release. nih.gov This principle allows for the design of redox-switchable ion carriers and sensors. nih.govmdpi.com For instance, a diaza researchgate.netresearchgate.netferrocenophane prepared from 1,1'-diformylferrocene was shown to selectively recognize Mg²⁺ ions, and the binding could be switched off by electrochemical oxidation. nih.gov

The electrochemical response of such a sensor changes upon binding of the target ion. researchgate.net This can manifest as a shift in the redox potential of the ferrocene unit, providing a clear electrochemical signal for the recognition event. researchgate.netresearchgate.net The predictable and tunable electrochemical behavior of 1,1'-diformylferrocene and its derivatives, therefore, provides a powerful platform for the development of advanced functional materials for applications in sensing, catalysis, and molecular electronics. wordpress.comnih.gov

Catalytic Applications of 1,1 Diformylferrocene Derived Compounds

Homogeneous Catalysis Utilizing Ferrocene (B1249389) Ligands

Ferrocene-based ligands derived from 1,1'-diformylferrocene have been extensively employed in homogeneous catalysis. The ability to introduce various functionalities at the formyl groups allows for the synthesis of a wide array of ligands with tailored steric and electronic properties.

Asymmetric Catalysis and Planar Chirality in Ligand Design

A key feature of substituted ferrocenes is the phenomenon of planar chirality, which arises when a cyclopentadienyl (B1206354) ring is unsymmetrically substituted. wikipedia.org This property is crucial in the design of chiral ligands for asymmetric catalysis. nih.gov Ligands derived from 1,1'-diformylferrocene can be designed to possess both planar and central chirality, leading to highly effective catalysts for enantioselective reactions. bohrium.com

The synthesis of chiral 1-ferrocenylalkyl alcohols and amines from 1,1'-diformylferrocene serves as a fundamental strategy to introduce atom-centered chirality. thieme-connect.de This, in turn, can be used to direct the stereoselective introduction of a second substituent, thereby inducing planar chirality. thieme-connect.de The combination of these chiral elements in a single ligand often results in superior enantioselectivity in catalytic transformations.

A variety of chiral ferrocenyl phosphine (B1218219) ligands have been developed and successfully applied in asymmetric catalysis. bohrium.com For instance, the development of new families of planar and central chiral ferrocenyl phosphine ligands has been a significant area of research. bohrium.com These ligands have demonstrated excellent performance in reactions such as palladium-catalyzed asymmetric allylic substitution. bohrium.com The inherent bulkiness and rigidity of the ferrocene scaffold contribute to the high levels of stereocontrol observed in these catalytic systems. nih.gov

Cross-Coupling Reactions (e.g., Suzuki Reactions)

Ferrocene-based ligands have proven to be highly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com The unique electronic properties of ferrocene, including its ability to stabilize the active metal center and facilitate redox processes, contribute to its efficacy in these transformations. mdpi.com

While 1,1'-bis(diphenylphosphino)ferrocene (dppf) is a widely recognized and commercially successful ligand for cross-coupling reactions, derivatives of 1,1'-diformylferrocene have also been explored for this purpose. wikipedia.orgmdpi.com The synthetic versatility of 1,1'-diformylferrocene allows for the creation of novel phosphine and imine ligands. Ferrocenylimine palladium(II) complexes, for example, have been synthesized and utilized as catalysts in Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions. mdpi.com

The Pd-catalyzed cross-coupling of 1,1'-dimetalloferrocenes with various partners is a key strategy for synthesizing functionalized ferrocene derivatives. torontomu.ca For instance, the Suzuki coupling of ferrocene-1,1'-diboronic acid with halobenzenes has been used to produce 1,1'-diarylferrocenes. torontomu.ca Furthermore, an improved Suzuki-Miyaura cross-coupling reaction has been developed for the synthesis of fluorine-substituted 3-biaryl-1-ferrocenyl-2-propen-1-one, demonstrating the utility of ferrocene derivatives in preparing complex organic molecules. researchgate.net

| Catalyst System | Reaction Type | Substrates | Yield (%) | Reference |

| Ferrocenylimine Pd(II) Complex | Suzuki-Miyaura | Aryl halides, arylboronic acids | 78-98 | mdpi.com |

| Pd(0)/dppf | Suzuki Coupling | Haloferrocenes, arylboronic acids | Good | torontomu.ca |

| Pd(0) | Suzuki-Miyaura | 1-(3-halo-1-oxo-2-propenyl)ferrocene, arylboronic acids | High | researchgate.net |

Hydrogenation Catalysis

Chiral ferrocenyl phosphine ligands are prominent in asymmetric hydrogenation catalysis. wikipedia.org The Josiphos ligand family, a notable example of ligands possessing both planar and central chirality, has found industrial applications in the synthesis of pharmaceuticals and agrochemicals through hydrogenation reactions. wikipedia.org

New classes of chiral ligands derived from ferrocene, such as 1,1'-diphosphetanylferrocenes (FerroTANE), have been synthesized and shown to be highly effective in the asymmetric hydrogenation of itaconate derivatives. researchgate.net Rhodium catalysts based on these ligands exhibit a combination of high catalytic activity and enantioselectivity, affording valuable products in up to 99% enantiomeric excess. researchgate.net

The development of catalysts for the hydrogenation of α,β-unsaturated carboxylic acids is another area where ferrocene-derived ligands have made an impact. While noble metal catalysts have been extensively studied, there is growing interest in using earth-abundant metals. Cobalt catalysts bearing chiral diphosphine ligands have demonstrated high activity and excellent enantioselectivity in the hydrogenation of a broad range of α,β-unsaturated carboxylic acids. researchgate.net

Polymerization Reactions (e.g., Ethylene (B1197577) Polymerization)

Derivatives of 1,1'-diformylferrocene have been utilized in the synthesis of catalysts for ethylene polymerization. tosoh.co.jpumsystem.edu For instance, 1,1'-ferrocenyldiimine/NiBr2 complexes have been synthesized from 1,1'-diformylferrocene and investigated as catalysts for both ethylene polymerization and the copolymerization of ethylene with polar monomers like acrylates. tosoh.co.jp

While the 1,1'-ferrocenyldiimine/NiBr2 system itself showed no polymerization activity for ethylene, related structures such as 1,2-ferrocenyldiimine/NiBr2 and 2-azaferrocenylimine/NiBr2 were found to be active catalysts. tosoh.co.jp The 2-azaferrocenylimine/NiBr2 complex, upon activation with PMAO, exhibited the highest activity for both ethylene polymerization and copolymerization with acrylates among the tested complexes. tosoh.co.jp The catalytic activity was found to be dependent on the chelation sphere of the ligand. tosoh.co.jp

| Catalyst System | Monomer(s) | Activity ( kg/Ni ·mmol·h) | Reference |

| 2-azaferrocenylimine/NiBr2 / PMAO | Ethylene | High | tosoh.co.jp |

| 2-azaferrocenylimine/NiBr2 / PMAO | Ethylene/Acrylates | High | tosoh.co.jp |

| 1,2-ferrocenyldiimine/NiBr2 / PMAO | Ethylene | Moderate | tosoh.co.jp |

| 1,2-ferrocenyldiimine/NiBr2 / PMAO | Ethylene/Acrylates | Moderate | tosoh.co.jp |

| 1,1'-ferrocenyldiimine/NiBr2 / PMAO | Ethylene | Inactive | tosoh.co.jp |

Role in Supported Catalysis Systems

While the primary application of 1,1'-diformylferrocene derived compounds is in homogeneous catalysis, there is potential for their use in supported catalysis systems. The functional groups on these ferrocene derivatives can be used to anchor the catalytic species onto a solid support. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

Iron-based catalysts on various supports like silica (B1680970), alumina (B75360), and carbon materials are widely used in industrial processes such as the Fischer-Tropsch synthesis. mdpi.com While not directly derived from 1,1'-diformylferrocene, the principles of supported iron catalysis are relevant. The interaction between the iron species and the support material can significantly influence the catalyst's activity and selectivity. mdpi.com

In the context of polymerization, metallocene catalysts are often supported on materials like silica or alumina to create commercially viable systems. mdpi.com The support can play an active role in the catalytic process, for instance, by activating the metallocene. mdpi.com Similarly, ferrocene-based catalysts derived from 1,1'-diformylferrocene could potentially be immobilized on supports to enhance their practical utility, although specific examples directly starting from this compound in supported catalysis are less documented in the provided search results. The development of such supported systems remains an area for further investigation.

Computational Chemistry of 1,1 Diformylferrocene and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for investigating the electronic structure of molecules. wikipedia.orgmdpi.com For 1,1'-diformylferrocene, DFT calculations are crucial for understanding the ground-state properties, including molecular geometry, orbital energies, and the influence of the formyl substituents on the ferrocene (B1249389) core.

DFT studies on substituted ferrocenes reveal that the electronic properties are highly sensitive to the nature of the substituents. tu-braunschweig.deacs.org Electron-withdrawing groups, such as the formyl group (-CHO), are known to influence the electron density distribution and the energies of the frontier molecular orbitals. In 1,1'-diformylferrocene, the two formyl groups are expected to lower the energies of the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), compared to unsubstituted ferrocene. sciensage.info This is due to the inductive and mesomeric effects of the aldehyde functionality.

The HOMO in ferrocene is primarily metal-based (d-orbitals of the iron atom), while the LUMO has significant ligand character. tu-braunschweig.deias.ac.in The presence of formyl groups stabilizes these orbitals, which has direct consequences on the electrochemical behavior of the molecule, such as its oxidation potential. DFT calculations can precisely quantify these effects.

A key aspect of the electronic structure of 1,1'-disubstituted ferrocenes is the relative orientation of the two cyclopentadienyl (B1206354) (Cp) rings, which can exist in eclipsed or staggered conformations. sciensage.info DFT calculations on acetylferrocene, a closely related monosubstituted derivative, have shown that the eclipsed conformer is slightly more stable than the staggered conformer in the gas phase. sciensage.info For 1,1'-diformylferrocene, similar calculations would determine the most stable conformation and the corresponding geometric parameters.

Table 1: Comparison of DFT-Calculated Properties for Ferrocene Conformers (Exemplary Data based on Acetylferrocene Study sciensage.info)

| Property | Eclipsed Conformer | Staggered Conformer | Energy Difference (kJ/mol) |

| Total Energy (a.u.) | -1650.6897 | -1650.6895 | 0.58 |

| HOMO-LUMO Gap (eV) | 5.42 (for Ferrocene) | - | - |

| C-C (ring) bond length (Å) | ~1.43 | ~1.43 | - |

| Fe-C bond length (Å) | ~2.05 | ~2.05 | - |

Note: This table is illustrative, based on data for ferrocene and acetylferrocene. Specific values for 1,1'-diformylferrocene would require dedicated DFT calculations.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide further insights into the bonding and charge distribution within the molecule. It can quantify the charge transfer between the iron center and the Cp rings, as well as the delocalization of electrons involving the formyl groups. sciensage.info

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited states of molecules, allowing for the simulation of electronic absorption spectra (UV-Vis). acs.orgaip.orgumsystem.edu For 1,1'-diformylferrocene and its derivatives, TD-DFT calculations are essential for understanding their photophysical properties, including the nature of electronic transitions. acs.orgresearchgate.net

The electronic spectrum of ferrocene derivatives is characterized by several types of transitions. These include d-d transitions localized on the iron atom, and metal-to-ligand charge transfer (MLCT) bands, where an electron is excited from a metal-centered orbital to a ligand-centered orbital. ias.ac.inotago.ac.nz The introduction of formyl groups, which are chromophoric and possess π* orbitals, introduces new possibilities for electronic transitions, including ligand-to-ligand charge transfer (LLCT) and intraligand (π-π*) transitions. rsc.org

TD-DFT calculations predict the energies (wavelengths), oscillator strengths (intensities), and compositions of these electronic transitions. For 1,1'-diformylferrocene, the calculations would likely show low-energy bands corresponding to MLCT transitions, which are characteristic of ferrocene compounds. acs.orgotago.ac.nz The electron-withdrawing nature of the formyl groups would influence the energy of these transitions. Furthermore, transitions involving the π-system of the formyl group and the cyclopentadienyl ring would be predicted at higher energies. ias.ac.in

The accuracy of TD-DFT predictions can depend on the choice of the exchange-correlation functional. researchgate.netaip.org For ferrocene-based systems, hybrid functionals like B3LYP or PBE0, and range-separated functionals like CAM-B3LYP are often employed to obtain good agreement with experimental spectra. researchgate.netaip.org

Table 2: Representative TD-DFT Calculated Electronic Transitions for Ferrocene Derivatives

| Compound | Transition Type | Calculated λ_max (nm) | Oscillator Strength (f) | Key Orbital Contributions |

| Ferrocene ias.ac.in | d-d | ~450 | Low | HOMO (d_z²) → LUMO (e_1g) |

| Ferrocenyl Imine ias.ac.in | MLCT / π-π | ~474 / ~353 | Moderate / High | Fe(d) → π(Cp/C=N) / π(C=N) → π(C=N) |

| Ferrocene-Porphyrin otago.ac.nz | MLCT | ~490 | Low | Fe(d) → π(Porphyrin) |

| Fc-Icm rsc.org | MLCT/ICT/π-π | Multiple bands | Variable | Fe(d)/π(Fc) → π(Isocoumarin) |

Note: This table compiles representative data from studies on various ferrocene derivatives to illustrate the types of transitions and data obtained from TD-DFT. Fc-Icm refers to a ferrocene-isocoumarin conjugate.

By analyzing the molecular orbitals involved in each transition, TD-DFT provides a detailed picture of the charge redistribution upon photoexcitation, which is crucial for applications in fields like nonlinear optics and photocatalysis. ias.ac.inacs.org

Mechanistic Insights via Computational Modeling of Reactions

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing information on transition states and reaction pathways that are often difficult to probe experimentally. mit.edubaranlab.org For 1,1'-diformylferrocene, computational models can be used to investigate its reactivity in various organic transformations. The Cp rings in ferrocene exhibit aromatic-like properties and can undergo reactions such as electrophilic substitution. mdpi.comnih.gov The formyl groups themselves are reactive sites for nucleophilic addition and condensation reactions.

DFT calculations can be used to model the reaction energy profile, locating the structures and energies of reactants, intermediates, transition states, and products. baranlab.org This allows for the determination of activation barriers, which are key to understanding reaction rates and selectivity. For example, one could computationally model the mechanism of a Knoevenagel condensation involving one of the formyl groups of 1,1'-diformylferrocene. The model would reveal the step-by-step process, including the formation of the enolate, the nucleophilic attack on the carbonyl carbon, and the subsequent dehydration step.

Computational modeling can also provide insights into catalytic reactions involving ferrocene derivatives. Ferrocene-based ligands are widely used in transition metal catalysis. mdpi.comnih.gov While 1,1'-diformylferrocene is not a typical ligand, its derivatives formed through reactions at the formyl groups can be. Computational studies can help in the design of such catalysts by predicting their geometric and electronic properties and modeling the catalytic cycle. nih.gov For instance, if 1,1'-diformylferrocene is used as a precursor to a chiral diimine ligand, computational modeling could help understand how the catalyst's structure influences the enantioselectivity of a reaction. mdpi.com

The general approach to modeling a reaction mechanism involves: baranlab.org

Geometry Optimization: Finding the minimum energy structures of all stationary points (reactants, products, intermediates) on the potential energy surface.

Transition State Search: Locating the saddle point connecting reactants and products. This is the highest energy point along the minimum energy path.

Frequency Calculation: Confirming the nature of the stationary points. Minima have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

Such studies provide a deep, molecular-level understanding of reactivity, guiding the synthesis of new functional molecules derived from 1,1'-diformylferrocene. mdpi.com

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and function. ic.ac.ukfiveable.me For 1,1'-diformylferrocene, computational methods are used to perform a detailed conformational analysis, focusing on the rotation of the cyclopentadienyl rings and the orientation of the formyl substituents. nih.gov

A primary conformational variable in ferrocene derivatives is the rotation of the two Cp rings relative to each other around the metal-ligand axis. rsc.org The energy barrier for this rotation is generally low in unsubstituted ferrocene (~2-9 kJ/mol), but it can be significantly affected by the presence of substituents. rsc.orgosti.gov Computational studies, typically using DFT, can calculate this rotational barrier by mapping the potential energy surface as a function of the dihedral angle between the rings. For 1,1'-diformylferrocene, steric and electronic interactions between the two formyl groups in different relative positions will dictate the height of this barrier and the preferred (eclipsed, staggered, or skewed) conformation. osti.govnih.gov

Another important conformational aspect is the rotation of the formyl groups relative to the Cp rings. The degree of conjugation between the carbonyl group and the Cp ring, as well as steric hindrance with adjacent hydrogen atoms on the ring, will determine the most stable orientation. DFT calculations can quantify the energy barriers for this rotation. mdpi.com

Table 3: Calculated Rotational Energy Barriers in Ferrocene Systems

| System | Rotational Process | Method | Calculated Barrier (kJ/mol) |

| Ferrocene rsc.org | Cp ring rotation | DFT | ~2 |

| 1,1',3,3'-Tetra-t-butylferrocene osti.gov | Cp ring rotation | Variable Temp. NMR | ~35 |

| N-Benzhydrylformamide mdpi.com | Formyl group rotation | DFT (M06-2X) | ~84-96 |

Note: This table shows examples of calculated rotational barriers in related systems to illustrate the range of energies involved.

Advanced Materials Science Applications of 1,1 Diformylferrocene Derived Systems

Supramolecular Materials and Responsive Assemblies

The ability of 1,1'-diformylferrocene derivatives to participate in non-covalent interactions and dynamic covalent chemistry has led to the creation of complex supramolecular structures. These materials can respond to external stimuli, offering potential for use in sensors, controlled release systems, and smart materials.

The ferrocene (B1249389) moiety is known to form stable inclusion complexes with various macrocyclic hosts, a property that has been exploited to build responsive supramolecular systems. Cyclodextrins (CDs), a family of cyclic oligosaccharides, are well-known for their ability to encapsulate hydrophobic guest molecules within their cavities in aqueous environments. nih.govmdpi.com The ferrocene unit of 1,1'-diformylferrocene and its derivatives can be encapsulated by β-cyclodextrin (β-CD). researchgate.net This host-guest interaction is reversible and can be controlled by the redox state of the ferrocene unit. In its reduced form, ferrocene is hydrophobic and readily binds within the β-CD cavity. researchgate.net Upon oxidation to the hydrophilic ferrocenium (B1229745) cation, the complex dissociates. researchgate.net This redox-switchable binding has been a key principle in the design of stimuli-responsive systems.

Pillararenes, another class of macrocyclic hosts with a pillar-shaped architecture, have also been explored for their host-guest chemistry. sioc-journal.cnnankai.edu.cnrsc.org They exhibit strong binding affinities for various guest molecules, including neutral and cationic species. sioc-journal.cnrsc.orgrsc.org The complexation is driven by a combination of non-covalent interactions, such as C–H···π and electrostatic interactions. While specific studies detailing the host-guest interactions of 1,1'-diformylferrocene with pillararenes are emerging, the general principles of pillararene host-guest chemistry suggest a high potential for the formation of stable complexes with ferrocene derivatives. nih.gov The functionalization of pillararenes allows for the tuning of their solubility and binding properties, opening up possibilities for the construction of novel supramolecular assemblies with 1,1'-diformylferrocene-based guests. sioc-journal.cn

Table 1: Host-Guest Interactions of Ferrocene Derivatives with Macrocyclic Hosts

| Guest Molecule Derivative | Macrocyclic Host | Key Findings | Reference |

|---|---|---|---|

| Ferrocene | β-Cyclodextrin (β-CD) | Forms a stable 1:1 inclusion complex in the reduced state. | researchgate.net |

| Ferrocenium cation (oxidized ferrocene) | β-Cyclodextrin (β-CD) | The inclusion complex dissociates upon oxidation of ferrocene. | researchgate.net |

| Cationic viologen salt | Water-soluble pillar nih.govarene | Forms a very stable 1:1 host-guest complex in aqueous media. | rsc.org |

Dynamic covalent chemistry (DCC), which involves the formation of reversible covalent bonds, has become a powerful tool for the construction of complex, self-assembled molecular architectures such as organic cages. researchgate.netjeolusa.com The aldehyde functional groups of 1,1'-diformylferrocene are ideal for engaging in DCC, particularly through imine condensation with primary amines. rsc.orgrsc.orgsci-hub.se This reaction is reversible, allowing for error-correction and the thermodynamic self-assembly of well-defined, shape-persistent organic cages. nih.gov

Researchers have successfully synthesized a variety of ferrocene-containing organic cages by reacting 1,1'-diformylferrocene with multifunctional amine linkers. rsc.org The resulting imine cages can exhibit different geometries and connectivities due to the free rotation of the cyclopentadienyl (B1206354) rings of the ferrocene unit. rsc.org These cage compounds are of interest for their potential applications in molecular recognition, catalysis, and as porous materials. A significant advancement in this area is the use of mechanochemistry, or solvent-free synthesis, which can dramatically accelerate the formation of these cages and provide access to structures that are difficult to obtain through traditional solution-based methods. rsc.orgrsc.org

Table 2: Synthesis of Ferrocene-Containing Organic Cages via Dynamic Covalent Chemistry

| Reactants | Synthetic Method | Key Findings | Reference |

|---|---|---|---|

| 1,1'-Diformylferrocene and a triamine linker | Solution-based imine condensation | Formation of a [4+4] imine cage. | nih.gov |

| 1,1'-Diformylferrocene and tris(4-aminophenyl)amine | Solvent-free mechanochemical synthesis | Rapid and clean formation of a Tri²Di³ imine cage (FcC2). | rsc.orgrsc.org |

| 1,1'-Diformylferrocene and a chiral diamine | Solvent-free mechanochemical synthesis | Synthesis of a ferrocene-containing macrocycle. | rsc.org |

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. nih.govnih.gov Stimuli-responsive or "smart" hydrogels undergo a change in their properties, such as swelling or mechanical strength, in response to external cues like pH, temperature, light, or redox potential. nih.govmdpi.comrsc.org The incorporation of the redox-active ferrocene unit into hydrogel networks allows for the creation of redox-responsive materials. researchgate.net

Derivatives of 1,1'-diformylferrocene can be used to crosslink polymer chains, forming hydrogels. The redox state of the ferrocene crosslinker can then be used to control the properties of the gel. For instance, the change in hydrophilicity and conformation upon oxidation of the ferrocene units can lead to a volume phase transition in the hydrogel. researchgate.net Similarly, microgels, which are microscopic hydrogel particles, can be made stimuli-responsive. nih.gov Ferrocene-containing microgels can be designed to release an encapsulated cargo in response to a redox stimulus. researchgate.netmdpi.com This has significant potential in the field of controlled drug delivery, where the higher concentration of reducing agents like glutathione (B108866) in tumor cells could trigger the release of a therapeutic agent. mdpi.comrsc.org

Table 3: Stimuli-Responsive Gels Based on Ferrocene Derivatives

| Gel Type | Stimulus | Response | Potential Application | Reference |

|---|---|---|---|---|

| Ferrocene-crosslinked hydrogel | Redox (Oxidation/Reduction) | Swelling/deswelling, change in mechanical properties. | Controlled release, sensors. | researchgate.net |

| Ferrocene-containing microgels | Redox (e.g., Glutathione) | Degradation and release of encapsulated cargo. | Targeted drug delivery. | mdpi.comrsc.org |

| Hydrogel with ferrocene-β-CD host-guest interactions | Redox and competitive guest | Sol-gel transition. | Injectable drug delivery systems. | researchgate.net |

Dynamic Covalent Chemistry for Organic Cage Formation

Polymer Chemistry and Organometallic Polymers

The incorporation of ferrocene units into polymer structures gives rise to organometallic polymers with a unique combination of properties derived from both the organic polymer and the metallic component. nih.govwikipedia.org 1,1'-Diformylferrocene serves as a key precursor for the synthesis of various types of polyferrocenes, where the ferrocene unit can be either integrated into the polymer backbone or attached as a pendant group. cmu.edu

Polyferrocenes are a class of polymers that contain ferrocene units in their repeating structure. wikipedia.org These polymers can be broadly categorized into two main architectures: main-chain polyferrocenes, where the ferrocene unit is part of the polymer backbone, and side-chain polyferrocenes, where the ferrocene moiety is attached as a pendant group to the polymer backbone. cmu.edu 1,1'-Diformylferrocene is a versatile starting material for accessing both types of architectures.

For main-chain polyferrocenes, the two aldehyde groups of 1,1'-diformylferrocene can be chemically transformed into other functional groups suitable for polymerization. For example, reduction to the corresponding diol or conversion to a divinylferrocene derivative allows for polycondensation or acyclic diene metathesis (ADMET) polymerization, respectively, to yield polymers with ferrocene units in the main chain. mdpi.comuh.edu These polymers are investigated for their interesting electronic and optical properties. wikipedia.org

To create side-chain polyferrocenes, a monomer containing a polymerizable group (like a vinyl or acrylate (B77674) group) can be synthesized from a monosubstituted ferrocene derivative, which in turn can be prepared from 1,1'-diformylferrocene. Alternatively, a pre-formed polymer with reactive side groups can be functionalized with a ferrocene-containing molecule. nih.govcmu.edu These materials are of interest for applications such as redox-active films and sensors. wikipedia.org

Table 4: Architectures of Polyferrocenes

| Polymer Architecture | Description | Synthetic Strategy from 1,1'-Diformylferrocene | Reference |

|---|---|---|---|

| Main-chain | Ferrocene units are part of the polymer backbone. | Conversion of aldehyde groups to other polymerizable functionalities (e.g., diols, divinyls) followed by polymerization. | cmu.edumdpi.comuh.edu |

| Side-chain | Ferrocene units are attached as pendant groups to the polymer backbone. | Synthesis of a ferrocene-containing monomer with a polymerizable group, or post-polymerization functionalization. | nih.govwikipedia.orgcmu.edu |

Anionic polymerization is a living polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. rsc.orgsigmaaldrich.com This method is particularly well-suited for the preparation of block copolymers, which are macromolecules composed of two or more distinct polymer chains linked together. mdpi.commdpi.comresearchgate.net

Monomers derived from 1,1'-diformylferrocene can be designed to be susceptible to anionic polymerization. For example, conversion of the aldehyde groups to vinyl groups can yield a monomer that can undergo anionic polymerization. The living nature of this process allows for the sequential addition of different monomers to create block copolymers. rsc.org For instance, a ferrocene-containing block can be grown first, followed by the addition of a second monomer to form a diblock copolymer. These block copolymers can self-assemble into ordered nanostructures, which is of great interest for applications in nanotechnology, such as the creation of templates for nanolithography or as precursors to magnetic ceramic nanomaterials. rsc.org

Table 5: Polymerization of Ferrocene-Containing Monomers

| Polymerization Method | Monomer Type (derived from 1,1'-Diformylferrocene) | Resulting Polymer | Key Features | Reference |

|---|---|---|---|---|

| Anionic Polymerization | Ferrocenyl-containing vinyl monomers | Homopolymers, Block copolymers | Well-defined molecular weight, narrow polydispersity, access to block copolymer architectures. | rsc.orgsigmaaldrich.com |

| Ring-Opening Polymerization (ROP) | Silicon-bridged researchgate.netferrocenophanes | Polyferrocenylsilanes (PFS) | High molecular weight polymers, can be a living polymerization. | rsc.orgrsc.org |

| Acyclic Diene Metathesis (ADMET) Polymerization | Divinylferrocene derivatives | Poly(ferrocenylenedivinylene) | Conjugated polymers with ferrocene in the backbone. | mdpi.comuh.edu |

Polyferrocenes with Ferrocene in the Polymer Backbone or as Pendant Units

Nanomaterial Synthesis and Functionalization

The unique electrochemical and structural properties of 1,1'-diformylferrocene and its derivatives have positioned them as valuable precursors and functionalizing agents in the realm of advanced materials science, particularly in the synthesis and modification of nanomaterials. These ferrocene-based systems offer pathways to novel materials with tailored properties for a variety of applications.

Synthesis of Iron-Based Nanomaterials via Thermal Decomposition

Thermal decomposition of organometallic compounds is a prominent method for synthesizing metal and metal oxide nanoparticles, offering control over size, shape, and crystallinity. researchgate.netnih.gov Ferrocene and its derivatives are particularly effective precursors for iron-based nanomaterials due to the unique structure of the ferrocene molecule. researchgate.netresearchgate.net The thermal decomposition process involves the breaking of metal-ligand bonds, which is influenced by the nature of the substituents on the cyclopentadienyl rings. rsc.org

The thermal decomposition of ferrocene derivatives can yield various iron-based nanomaterials, with the final product often dictated by the reaction atmosphere. nih.gov For instance, the decomposition of a mixture of ferrocene and oxalic acid dihydrate in an oxidizing atmosphere (O2 or air) produces hematite (B75146) (α-Fe2O3), while the same process under an inert nitrogen (N2) atmosphere results in a mixture of cementite (Fe3C) and α-Fe. nih.gov Research has shown that the presence of oxalic acid prevents the sublimation of ferrocene, which typically occurs around 453 K, and facilitates the formation of hematite nanoparticles at lower temperatures. researchgate.netnih.gov

Studies on ferrocene carboxaldehyde, a related derivative, have demonstrated its utility in the solventless synthesis of hematite nanoparticles. oiccpress.com Thermal decomposition in an oxygen atmosphere leads to the formation of α-Fe2O3 nanoparticles with sizes around 5 nm. oiccpress.com The process is a solid-state reaction, providing a simple and efficient route to pure hematite nanomaterials. oiccpress.com